3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
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Overview
Description
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a chemical compound with the following properties:
- CAS No.: 1115452-70-4
- Molecular Formula: C26H21FN4O4S
- Molecular Weight: 504.54 g/mol
- Availability: In stock (for research use only)1.
Molecular Structure Analysis
The molecular structure of 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one consists of a quinazolinone core with a fluorophenyl group, a nitrobenzyl thioether, and a pyrrolidine-1-carbonyl substituent. The precise arrangement of atoms and bonds can be visualized using molecular modeling software or computational tools.
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations would depend on its functional groups. Without specific experimental data, it is challenging to provide a detailed analysis of its reactions. However, further investigation could explore its behavior under various conditions.
Physical And Chemical Properties Analysis
Physical and chemical properties, such as solubility, melting point, and stability, are crucial for understanding the compound’s behavior. Unfortunately, these details are not provided in the search results. Researchers would need to investigate further.
Scientific Research Applications
Antimicrobial Properties
- A study synthesized derivatives related to the quinazolinone structure and found that most compounds exhibited significant anti-bacterial and anti-fungal activities, indicating potential use in antimicrobial therapies (Selvam & Palanirajan, 2010).
Synthesis and Reactivity
- Research on the synthesis and reaction of related compounds has led to the development of novel synthons and reagents for spin-labelling studies, which are crucial in biochemical research (Hankovszky et al., 1989).
Antimicrobial and Antifungal Activities
- Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized, showing good antimicrobial activities, indicating their potential as bactericides and fungicides (Yan et al., 2016).
Anti-inflammatory Activity
- A study focusing on fluorine-substituted quinazolinone derivatives found that they displayed potential inhibitory effects on LPS-induced NO secretion, suggesting their application in anti-inflammatory therapies (Sun et al., 2019).
Cytotoxicity Against Cancer Cell Lines
- Research on 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones revealed in vitro cytotoxicity against various human cancer cell lines, highlighting their potential in cancer research (Mphahlele et al., 2016).
Antioxidant Properties
- A study synthesized quinazolinone derivatives and tested them as antioxidants, revealing that some compounds demonstrated higher scavenging capacity against DPPH and Nitric oxide radicals than common antioxidants like ascorbic acid (Al-azawi, 2016).
Antimicrobial Activity of Pyrazolyl-oxopropyl Derivatives
- Synthesis and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives showed significant biological activity, indicating their utility in antimicrobial applications (Raval et al., 2012).
Safety And Hazards
As indicated, this compound is not intended for human or veterinary use ; it is strictly for research purposes. Safety information, toxicity, and hazards associated with this compound would require additional investigation.
Future Directions
Future research could focus on:
- Elucidating the synthesis pathway : Investigate efficient synthetic routes.
- Biological activity : Explore potential pharmacological effects.
- Structure-activity relationships : Understand how modifications impact properties.
- Safety profiling : Assess toxicity and potential risks.
Remember that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications1. 🧪🔬
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c27-19-7-9-20(10-8-19)30-25(33)22-11-6-18(24(32)29-12-1-2-13-29)15-23(22)28-26(30)36-16-17-4-3-5-21(14-17)31(34)35/h3-11,14-15H,1-2,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHTMJJRKEADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one |
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